Lesinurad impurity 19
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate |
InChI |
InChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 |
InChI Key |
GUEUZXAPODSQRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
Origin of Product |
United States |
Structural Elucidation and Characterization of Lesinurad Impurity 19
Determination of Molecular Formula and Molecular Weightbenchchem.com
The foundational step in the characterization of any new chemical entity is the determination of its molecular formula and molecular weight. For Lesinurad impurity 19, this information has been established through high-resolution mass spectrometry (HRMS) and is corroborated by other analytical data.
Based on available data, the molecular formula of this compound is C₁₈H₁₆BrN₃O₄S . nih.gov This formula indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms within the molecule.
From the molecular formula, the molecular weight can be calculated. The molecular weight of this compound is 450.3 g/mol . nih.gov This value is a critical parameter for its identification and quantification in the presence of the API and other related substances.
Table 1: Molecular Information for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆BrN₃O₄S | nih.gov |
| Molecular Weight | 450.3 g/mol | nih.gov |
| IUPAC Name | methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization
While the molecular formula and weight provide essential information, a complete structural elucidation requires the use of advanced spectroscopic and spectrometric techniques. These methods provide detailed insights into the molecular architecture, including the connectivity of atoms and their spatial arrangement.
Detailed experimental data from advanced spectroscopic and spectrometric analyses for this compound are not widely available in the public domain. The following sections outline the standard analytical approaches that would be employed for the comprehensive characterization of this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.
¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Key expected signals would include those for the aromatic protons on the naphthalene (B1677914) ring system, the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) protons of the acetate (B1210297) moiety, and the methyl protons of the ester group. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals would be crucial for the initial structural assessment.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of distinct carbon environments in this compound. This would include signals for the aromatic carbons, the cyclopropyl carbons, the carbonyl carbon of the ester, the methylene carbon, the methyl carbon, and the carbons of the triazole ring. This data complements the ¹H NMR data and helps to confirm the carbon skeleton of the molecule.
To unambiguously assign the structure, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to piece together the fragments of the molecule, such as the spin systems within the naphthalene and cyclopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule, for instance, linking the naphthalene ring to the triazole ring and the sulfonylacetate group to the triazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule, particularly the orientation of the substituents around the triazole and naphthalene rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-resolution mass spectrometry is a key technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the exact mass has been determined to be 449.00449 Da . nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the masses of the resulting fragment ions, valuable structural information can be obtained. This data would help to confirm the presence of key structural motifs, such as the brominated triazole ring, the cyclopropylnaphthalene moiety, and the methyl sulfonylacetate group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would likely include:
C=O stretching: A strong absorption band characteristic of the carbonyl group in the ester functionality.
S=O stretching: Strong absorption bands associated with the sulfonyl group (SO₂).
C-O stretching: Absorptions corresponding to the ester C-O bonds.
Aromatic C=C stretching: Bands indicating the presence of the naphthalene ring.
C-H stretching: Absorptions for the aromatic, aliphatic (cyclopropyl and methylene), and methyl C-H bonds.
C-Br stretching: An absorption in the fingerprint region indicating the carbon-bromine bond.
The collective data from these advanced analytical techniques would provide a comprehensive and unambiguous structural elucidation of this compound, ensuring its accurate identification and control during the manufacturing of Lesinurad.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to characterize compounds containing chromophores—the parts of a molecule responsible for absorbing UV or visible light. In the context of Lesinurad and its impurities, UV-Vis spectroscopy plays a role in their detection and quantification, often in conjunction with High-Performance Liquid Chromatography (HPLC). europa.eu
For Lesinurad itself, the structure possesses a naphthalene ring system and a triazole ring, which constitute the primary chromophores that absorb UV radiation. vulcanchem.com While specific UV-Vis absorption maxima for this compound are not detailed in publicly available literature, analytical methods for related Lesinurad impurities often utilize UV detection at wavelengths in the range of 252–290 nm. It is plausible that this compound would exhibit UV absorbance in a similar region due to the expected presence of the core chromophoric structures.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Data | Reference |
| Molecular Formula | C₁₈H₁₆BrN₃O₄S | nih.gov |
| UV-Vis Spectroscopy | ||
| λmax (in nm) | Data not publicly available | |
| Chromophore | Expected to be similar to Lesinurad (naphthalene and triazole rings) | vulcanchem.com |
Pathways of Formation for Lesinurad Impurity 19
Synthesis-Related Origins
The formation of impurities during the synthesis of a pharmaceutical compound is a complex process influenced by various factors, including the main synthetic route, the purity of raw materials, and the specific reaction conditions employed.
The principal synthetic pathway to Lesinurad typically involves the bromination of a key intermediate, methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. It is during this critical step that the precursor to Lesinurad impurity 19 can be formed as a by-product.
The brominating agent N-Bromosuccinimide (NBS) is commonly utilized for the bromination of the triazole ring in the synthesis of Lesinurad. While its primary role is to introduce a bromine atom, NBS is also known to act as an oxidizing agent. This dual reactivity can lead to the undesired oxidation of the thioether linkage in the intermediate methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. The thioether can be oxidized first to a sulfoxide (B87167) and subsequently to the sulfone, which is the core structure of this compound.
Table 1: Key Reagents and Intermediates in Lesinurad Synthesis
| Compound Name | Role in Synthesis | Potential Role in Impurity 19 Formation |
|---|---|---|
| Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Key intermediate before bromination | Substrate for oxidation to the corresponding sulfone |
The conditions under which the bromination reaction is conducted can significantly influence the formation of this compound. Factors such as temperature, reaction time, and the presence of radical initiators can affect the selectivity of NBS. Elevated temperatures and prolonged reaction times may favor the oxidative side reaction over the intended bromination, leading to an increased yield of the sulfone impurity. The choice of solvent can also play a role, as it can influence the reactivity of the brominating agent.
The purity of the starting materials and solvents is a critical factor in controlling the impurity profile of the final product. The key intermediate, 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, or the reagent methyl bromoacetate (B1195939) could potentially contain impurities that contribute to the formation of by-products. More significantly, the presence of oxidizing contaminants within the solvents or reagents used in the synthesis can lead to the unwanted oxidation of the thioether intermediate. For instance, peroxide impurities in solvents like tetrahydrofuran (B95107) (THF), which may be used in the synthesis, can act as oxidizing agents.
Beyond the oxidative potential of the brominating agent, other side reactions can contribute to the formation of impurities. While the primary focus for impurity 19 is the oxidation of the thioether, other undesired transformations of intermediates can lead to a complex impurity profile that may indirectly influence the formation of the sulfone.
By-product Formation from Main Synthetic Route
Degradation-Related Formation
Lesinurad has been found to be susceptible to degradation under certain stress conditions, leading to the formation of various degradation products, including the carboxylic acid analog of impurity 19.
A stability-indicating study of Lesinurad revealed that the drug is labile to oxidative conditions. When subjected to oxidation with hydrogen peroxide, Lesinurad degrades to form 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetic acid. This degradation product is the hydrolyzed form of this compound. The proposed mechanism for this degradation involves a two-step oxidation of the thioether linkage. The sulfur atom is first oxidized to a sulfoxide intermediate, which is then further oxidized to the corresponding sulfone. This indicates that exposure of Lesinurad to oxidizing conditions during storage or handling could lead to the formation of this impurity. The study also showed that Lesinurad is stable under neutral, thermal, and photolytic conditions, but degrades under acidic and basic hydrolysis.
Table 2: Lesinurad Degradation Products
| Degradation Condition | Degradation Product | Relationship to Impurity 19 |
|---|---|---|
| Oxidative (Hydrogen Peroxide) | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetic acid (DP2) | Carboxylic acid analog of this compound |
Forced Degradation Studies on Lesinurad API and Related Substances
To investigate the stability of Lesinurad, a series of forced degradation studies were conducted. The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress to induce the formation of potential impurities. These studies revealed that the drug is notably labile to hydrolytic and oxidative stress. oup.com
| Stress Condition | Reagent/Parameters | Observation | Degradation (%) |
|---|---|---|---|
| Acidic Hydrolysis | 1 N HCl, Room Temperature, 4 hours | Degradation observed, one major degradant formed. oup.com | 7.76% asianpubs.orgsciensage.info |
| Basic Hydrolysis | 1 N NaOH, Room Temperature, 2 hours | Degradation observed, one major degradant formed. oup.com | 8.78% asianpubs.orgsciensage.info |
| Oxidative Stress | 30% H₂O₂, Room Temperature, 24 hours | Degradation observed, one major degradant formed. oup.com | 3.34% asianpubs.orgsciensage.info |
| Thermal Stress | Dry Heat, 80°C, 6 hours | No degradation products observed. oup.com | 6.46% (at 60°C for 24h) asianpubs.orgsciensage.info |
| Photolytic Degradation | Sunlight, 24 hours | No degradation products observed. oup.com | 5.28% (UV light at 254 nm for 24h) asianpubs.orgsciensage.info |
Under acidic conditions, Lesinurad demonstrates significant lability. oup.com When subjected to 1 N hydrochloric acid (HCl) at room temperature, degradation was observed over time. oup.com A study showed that after 4 hours of exposure, a single degradation product appeared. oup.com Another study reported a degradation of 7.76% under acidic stress. asianpubs.orgsciensage.info Initial tests with milder conditions, such as 0.1 N HCl at room temperature or refluxed at 80°C for 4 hours, did not show any degradation, indicating that significant hydrolysis requires more stringent acidic conditions. oup.com The primary degradation pathway involves the cleavage of the thioacetic acid side chain. oup.com
Similar to its behavior in acidic media, Lesinurad is also sensitive to basic hydrolysis. oup.com Treatment with 1 N sodium hydroxide (B78521) (NaOH) at room temperature for 2 hours resulted in the formation of the same single degradation product observed under acidic hydrolysis. oup.com The percentage of degradation was found to be 8.78% in one study. asianpubs.orgsciensage.info Milder basic conditions (0.1 N NaOH) did not induce degradation, even with heating, suggesting a certain threshold of alkalinity is required to initiate the hydrolytic cleavage. oup.com
Lesinurad is susceptible to oxidative degradation. oup.comnih.gov Upon exposure to 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours, the drug degraded to form a single major oxidative product. oup.com The observed percentage of degradation in a separate study was 3.34%. asianpubs.orgsciensage.info This aligns with the known metabolic pathway of Lesinurad, which primarily involves oxidative metabolism by the cytochrome P450 enzyme CYP2C9 to form hydroxylated and epoxide metabolites. nih.govwikipedia.org The sulfur atom in the thioacetic acid moiety is a likely site for oxidation.
Lesinurad exhibits considerable stability under thermal stress. oup.comnih.gov When the solid drug powder was exposed to dry heat at 80°C for 6 hours, no degradation products were detected. oup.com However, a different study reported a minor degradation of 6.46% when the drug was kept in an oven at 60°C for 24 hours. asianpubs.orgsciensage.info This suggests that while generally stable, some degradation may occur under prolonged exposure to moderate heat.
Mechanistic Postulation of Degradation Pathways leading to Impurity 19
While the specific structure of "Impurity 19" is not identified in the reviewed literature, the forced degradation studies provide a basis for postulating the formation of key degradants. Two primary degradation products, designated as DP₁ and DP₂, have been identified through spectral analysis (IR and Mass Spectrometry). oup.com
Hydrolytic Degradation (Acidic and Basic): The degradation product formed under both acidic and basic hydrolysis (DP₁) is a result of the cleavage of the thioacetic acid moiety from the triazole ring. The mechanism likely involves nucleophilic attack at the carbon-sulfur bond, leading to the formation of 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thiol).
Oxidative Degradation: The product of oxidative stress (DP₂) is postulated to be the sulfoxide derivative of Lesinurad. The mechanism involves the oxidation of the sulfur atom in the thioacetic acid side chain. This transformation results in the formation of 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfinyl)acetic acid. oup.com
These postulated pathways account for the major degradation products observed under forced stress conditions and provide insight into the chemical liabilities of the Lesinurad molecule.
Formation during Storage and Formulation Processes
The generation of this compound during storage and formulation is primarily influenced by environmental factors such as the presence of oxidizing agents, pH, and temperature, as well as potential interactions with excipients. Forced degradation studies, which are designed to accelerate the chemical degradation of a drug substance, provide significant insight into these formation pathways.
Detailed Research Findings:
Forced degradation studies conducted on Lesinurad have demonstrated its stability under neutral, thermal, and photolytic conditions. However, the drug is labile and prone to degradation under oxidative and hydrolytic (both acidic and basic) stress. nih.govoup.com These findings are crucial in predicting the formation of impurities like Impurity 19.
Oxidative Pathway: The most significant transformation in the formation of Impurity 19 is the oxidation of the thioether (-S-) linkage in the Lesinurad molecule to a sulfonyl (-SO2-) group. Stability studies confirm that Lesinurad degrades in the presence of oxidizing agents. nih.govoup.com This reaction can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light over extended storage periods, leading to the formation of the sulfonyl moiety characteristic of Impurity 19.
Hydrolytic and Esterification Pathways: The second modification, the conversion of the carboxylic acid to a methyl ester, is less commonly detailed in standard degradation studies. This esterification could potentially occur if residual methanol (B129727) is present from the manufacturing process or as an impurity in formulation excipients. Under certain pH and temperature conditions during storage, an acid-catalyzed esterification reaction could proceed, leading to the formation of the methyl ester group. While studies have shown Lesinurad is susceptible to hydrolysis, which typically involves the cleavage of esters, the reverse reaction (esterification) can occur under specific non-aqueous or low-water-content conditions. nih.govoup.com
The following table summarizes the stability of Lesinurad under various stress conditions as determined by stability-indicating high-performance liquid chromatography (HPLC) methods.
Table 1: Summary of Lesinurad Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1 N HCl, Room Temp | Degradation Observed | oup.com |
| Base Hydrolysis | 1 N NaOH, Room Temp | Degradation Observed | oup.com |
| Oxidative | Hydrogen Peroxide | Degradation Observed | nih.gov |
| Neutral Hydrolysis | Water | Stable | nih.gov |
| Thermal | Heat | Stable | nih.gov |
Research has identified two primary degradation products (DPs) under these stress conditions, though they are not explicitly named Impurity 19 in all publications. nih.govoup.com One key degradation pathway proposed involves the oxidation of the sulfide (B99878) linkage, directly correlating to the formation of the sulfonyl group in Impurity 19. The other involves hydrolysis of the acetic acid side chain.
Table 2: Degradation Products of Lesinurad Identified in Stress Studies
| Condition | Degradation Product | Proposed Formation Pathway | Reference |
|---|---|---|---|
| Acid/Base Hydrolysis | DP1 | Hydrolysis of the acetic acid side chain | oup.com |
Isolation and Purification Methodologies for Lesinurad Impurity 19
Preparative Chromatographic Techniques
Chromatographic methods are paramount in the separation of closely related chemical compounds. For Lesinurad impurity 19, several techniques are utilized to achieve the desired purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone for isolating and purifying compounds in the pharmaceutical industry. gilson.com Its application is crucial for obtaining high-purity reference standards of impurities like this compound, which are essential for analytical method development and validation.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of Lesinurad and its impurities. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sciensage.info The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. For preparative work, the column dimensions and flow rates are scaled up from analytical methods to handle larger sample loads.
A validated analytical HPLC method for Lesinurad and its impurities might have a linearity range of 1–20 μg/mL with a limit of quantification (LOQ) of 0.05%. While specific preparative HPLC parameters for this compound are not publicly detailed, the principles of method development would involve optimizing solvent composition, pH, and gradient elution to maximize the resolution between the impurity and the active pharmaceutical ingredient (API).
Table 1: Illustrative Preparative HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, larger diameter (e.g., >20 mm) |
| Mobile Phase | A: Phosphate buffer; B: Acetonitrile/Methanol |
| Detection | UV at specific wavelength (e.g., 226 nm or 246 nm) sciensage.infogoogle.com |
| Flow Rate | Scaled up from analytical (e.g., >20 mL/min) |
| Injection Volume | Increased for preparative scale |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Enrichment (if applicable)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly advantageous for chiral separations and is increasingly used for achiral purifications in the pharmaceutical industry due to its speed and reduced environmental impact. chromatographytoday.comamericanpharmaceuticalreview.com
While Lesinurad itself possesses atropisomers, which are stable rotational isomers, there is no public information to suggest that this compound is chiral or exists as enantiomers. nih.gov However, if the impurity were found to be a racemic mixture, SFC would be a highly effective method for enantiomeric enrichment. wikipedia.org SFC offers advantages such as faster separations and reduced solvent consumption compared to traditional normal-phase HPLC. chromatographytoday.com The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase allows for higher flow rates and efficiency. wikipedia.orgchromatographyonline.com
Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC)
Flash chromatography is a rapid and economical purification technique widely used in organic synthesis to separate compounds from reaction mixtures. biotage.com It operates at a lower pressure than HPLC and typically uses silica (B1680970) gel as the stationary phase. biotage.com This method is effective for removing the majority of by-products from a target compound. biotage.com
In the context of isolating this compound, flash chromatography would likely be an initial purification step to enrich the fraction containing the impurity from the crude reaction mixture before finer purification by preparative HPLC. The choice of solvents is critical for achieving good separation, and a gradient elution, where the polarity of the solvent system is gradually increased, is often employed for complex mixtures. rochester.edu
Table 2: Typical Flash Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) |
| Elution | Gradient elution is often preferred for optimal separation. rochester.edu |
| Detection | Thin-Layer Chromatography (TLC) or UV detector |
Crystallization and Other Non-Chromatographic Separation Methods
Crystallization is a powerful non-chromatographic technique for purifying solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution.
For Lesinurad, various crystallization methods have been explored to obtain different polymorphic forms and to improve purity. google.comgoogle.com However, some impurities that are structurally very similar to the main compound can be difficult to remove by conventional crystallization alone. acs.orgacs.org In such cases, forming a salt or a co-crystal of the main compound can sometimes enhance the removal of specific impurities. google.com For instance, the formation of a Lesinurad isopropylamine (B41738) salt has been shown to be effective in removing most impurities, although it was not effective for a specific chlorinated impurity. acs.org
While specific crystallization protocols for isolating this compound are not detailed in the available literature, the general principle would involve selecting a solvent or solvent system in which the impurity has significantly different solubility from Lesinurad or other components in the mixture.
Assessment of Purity and Recovery of Isolated Impurity
Once an impurity has been isolated, its purity must be rigorously assessed. The recovery of the isolated impurity from the purification process is also a critical parameter to evaluate the efficiency of the methodology.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of the isolated this compound. A validated, stability-indicating HPLC method is used to quantify the impurity and detect any other potential contaminants. sciensage.info The purity is typically expressed as a percentage area of the main peak in the chromatogram.
The recovery rate of the purification process is calculated by comparing the amount of the impurity obtained after purification to the amount present in the starting material. An efficient isolation method will have a high recovery rate, indicating minimal loss of the target impurity during the purification steps. For analytical reference standards, achieving high purity (often >98%) is the primary goal, even if it results in a lower recovery.
Table 3: Methods for Purity and Recovery Assessment
| Assessment | Technique | Description |
|---|---|---|
| Purity | HPLC, Mass Spectrometry (MS) | HPLC is used for quantitative purity assessment. MS is used for structural confirmation and to ensure no other impurities are co-eluting. |
| Recovery | Quantitative Analysis | The amount of isolated impurity is compared to the initial amount in the crude mixture. |
Advanced Analytical Method Development and Validation for Lesinurad Impurity 19
Chromatographic Quantification and Detection Methods
The control and quantification of impurities in active pharmaceutical ingredients (APIs) like Lesinurad are critical for ensuring drug safety and efficacy. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation and sensitive detection of the main component from its related substances.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted technique for the analysis of Lesinurad and its impurities due to its versatility and robustness in separating compounds with varying polarities.
Optimization of Chromatographic Parameters (Stationary Phases, Mobile Phase Composition, Flow Rate, Temperature, Detection Wavelength)
The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time. For Lesinurad and its related substances, various conditions have been reported.
Commonly used stationary phases include octadecylsilane (B103800) (C18) columns, which provide excellent hydrophobic retention for the Lesinurad molecule. nih.govasianpubs.orgresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer. nih.govsemanticscholar.org The ratio of these components is adjusted to control the retention and separation of Lesinurad from its impurities.
Optimization involves adjusting the mobile phase composition, pH, flow rate, and column temperature to resolve all relevant peaks. The detection wavelength is selected based on the UV absorbance maximum of the analytes to ensure maximum sensitivity; for Lesinurad, wavelengths around 246 nm, 255 nm, and 290 nm have been utilized. nih.govasianpubs.orgsemanticscholar.org
Table 1: Examples of Optimized RP-HPLC Parameters for Lesinurad Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | BDS Hypersil C18 nih.gov | Waters spherisorb ODS1 C18 asianpubs.orgresearchgate.net | Inertsil ODS (4.6 x 250 mm, 5 µm) semanticscholar.org |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) nih.gov | Simple mobile phase without buffer asianpubs.orgresearchgate.net | 0.1% Trifluoroacetic acid:Methanol (40:60, v/v) semanticscholar.org |
| Flow Rate | 1.0 mL/min nih.gov | 0.9 mL/min asianpubs.orgresearchgate.net | 1.0 mL/min semanticscholar.org |
| Temperature | Not Specified | 50 °C asianpubs.orgresearchgate.net | Not Specified |
| Detection Wavelength | 290 nm nih.gov | 246 nm asianpubs.orgresearchgate.net | 255 nm semanticscholar.org |
Development of Stability-Indicating Methods
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods, which are capable of separating the drug substance from its degradation products. Such methods are essential for assessing the stability of the API under various environmental conditions.
To validate a method as stability-indicating, forced degradation studies are performed as per International Council for Harmonisation (ICH) guidelines. Lesinurad has been subjected to stress conditions including acidic and basic hydrolysis, oxidation, thermal, and photolytic stress. nih.gov The drug was found to be susceptible to degradation under acidic hydrolysis, basic hydrolysis, and oxidative conditions. nih.gov A validated stability-indicating HPLC method must be able to resolve the peaks of the intact drug from any degradants formed under these stress conditions, demonstrating the method's specificity. asianpubs.orgresearchgate.net Successful methods have shown no interference from excipients or degradation products, confirming their utility for stability testing. asianpubs.orgresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (UHPLC-MS/MS)
For highly sensitive and specific quantification, particularly in complex biological matrices like plasma, UHPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. researchgate.netnih.gov This technique combines the high-resolution separation of UHPLC with the precise mass identification of MS/MS.
A sensitive and specific UHPLC-MS/MS assay has been developed for the determination of Lesinurad. researchgate.netnih.gov The method typically employs a C18 column for rapid separation. nih.govnih.gov Detection is performed using an electrospray ionization (ESI) source, often in positive mode. researchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For Lesinurad, the transition of m/z 405.6 → 220.9 has been used for quantification. researchgate.netnih.gov This highly selective approach allows for accurate measurement even at very low concentrations.
Table 2: Typical UHPLC-MS/MS Parameters for Lesinurad Analysis
| Parameter | Condition |
| Stationary Phase | Rapid Resolution HT C18 (3.0 x 100 mm, 1.8 µm) nih.govnih.gov |
| Mobile Phase | Methanol:Water (70:30, v/v) nih.govnih.gov |
| Flow Rate | 0.3 mL/min nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |
| MRM Transition (Lesinurad) | Precursor Ion (m/z) 405.6 → Product Ion (m/z) 220.9 researchgate.netnih.gov |
Gas Chromatography (GC) (for volatile impurities, if relevant to the impurity)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While Lesinurad and many of its expected degradation products are non-volatile, GC-MS would be the method of choice for identifying and quantifying any volatile impurities that could arise from the synthesis process or as specific, low molecular weight degradation products.
Regulatory authorities require strict control of residual solvents and other volatile genotoxic impurities in pharmaceutical products. thermofisher.comchromatographyonline.com GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity for this purpose. mdpi.com For trace-level analysis, a triple quadrupole mass spectrometer (GC-MS/MS) can be used to achieve limits of quantification in the parts-per-million (ppm) range. mdpi.com While no specific GC methods for Lesinurad impurities are detailed in the reviewed literature, the application of this technique would be standard practice if volatile impurities were suspected.
Chiral Chromatography for Atropisomeric or Enantiomeric Analysis
Lesinurad possesses a unique structural feature: axial chirality due to hindered rotation around the C-N bond connecting the naphthalene (B1677914) ring and the triazole ring. nih.gov This results in the existence of two stable, non-superimposable conformational isomers known as atropisomers: (+)-lesinurad and (−)-lesinurad. nih.gov Since different isomers can have distinct pharmacological and pharmacokinetic properties, their separation and analysis are critical. nih.govnih.gov
Chiral chromatography is the definitive technique for separating such isomers. Chiral supercritical fluid chromatography (SFC) has been successfully used to confirm the existence of and separate the two atropisomers of Lesinurad. nih.govdrughunter.com This technique enables the isolation of the individual isomers for further characterization. nih.gov The development of a robust chiral separation method is essential for controlling the isomeric ratio in the final drug substance and understanding the properties of each individual atropisomer.
Due to the absence of specific scientific literature and validated analytical data for a compound explicitly identified as "Lesinurad impurity 19," it is not possible to provide a detailed article on the advanced analytical method development and validation for this specific substance.
The development and validation of analytical methods for pharmaceutical impurities are highly specific to the chemical structure and properties of the impurity itself. General methodologies for the active pharmaceutical ingredient, Lesinurad, or its other known impurities cannot be accurately extrapolated to an uncharacterized impurity.
A comprehensive and scientifically accurate article on this topic would require access to research that includes:
The isolation and structural elucidation of "this compound."
The development of specific spectrophotometric and electrochemical detection methods tailored to its unique chemical characteristics.
Complete method validation data as per ICH guidelines, including specificity, linearity, accuracy, precision, and detection/quantification limits, all generated specifically for "this compound."
Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Control Strategies and Regulatory Implications for Lesinurad Impurity 19
Regulatory Framework for Impurities in Pharmaceutical Products (ICH Q3A, Q3B, Q3C, M7 Guidelines)
A robust international regulatory framework governs the limits and management of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established several key guidelines that are adopted by regulatory agencies worldwide. acs.org These guidelines provide a scientific basis for the control of impurities, ensuring that they are maintained at levels that are safe for patients. who.int
ICH Q3A(R2): Impurities in New Drug Substances This guideline pertains to the control of impurities in the active pharmaceutical ingredient (API), or drug substance, produced by chemical synthesis. eag.comnih.gov It establishes thresholds at which impurities must be reported, identified, and qualified. spectroscopyonline.com Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.
ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline addresses impurities that arise during the manufacturing of the finished dosage form or during storage. youtube.comcreative-biolabs.comamazonaws.com It specifically covers degradation products of the drug substance and impurities arising from interactions between the drug substance and excipients or the container closure system. acs.org
ICH Q3C(R8): Guideline for Residual Solvents This guideline focuses on controlling organic volatile chemicals used in the manufacturing process that are not completely removed. venkatasailifesciences.compharmacompass.com Solvents are classified into three classes based on their toxicity and potential risk to human health, with strict limits defined for Class 1 (known to cause unacceptable toxicities) and Class 2 (less severe toxicity) solvents. venkatasailifesciences.commriglobal.org
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for identifying, categorizing, qualifying, and controlling impurities that have the potential to be mutagenic and carcinogenic. intertek.comfda.goveurofins.com It is a critical guideline for assessing patient safety, as it sets stringent limits for such impurities to minimize potential cancer risk. eurofins.compharmtech.com
| ICH Guideline | Scope | Key Focus |
|---|---|---|
| Q3A(R2) | New Drug Substances (APIs) | Sets thresholds for reporting, identifying, and qualifying organic and inorganic impurities from the synthesis process. spectroscopyonline.compharmaceutical-technology.com |
| Q3B(R2) | New Drug Products | Controls degradation products and impurities from drug substance-excipient interactions. youtube.comacs.org |
| Q3C(R8) | Residual Solvents | Recommends acceptable limits for residual solvents based on a toxicological classification system. pharmacompass.commriglobal.org |
| M7(R2) | Mutagenic Impurities | Provides a framework for assessing and controlling DNA reactive impurities to limit potential carcinogenic risk. intertek.comfda.gov |
Strategies for Minimizing Impurity 19 Formation in API Synthesis
Controlling impurities should begin as early as possible in the drug development process. mriglobal.org A proactive approach focused on understanding and minimizing the formation of impurities like Lesinurad impurity 19 during API synthesis is more effective than relying solely on purification steps later in the process. eurofins.com
The manufacturing process itself can be optimized to reduce the formation of unwanted by-products. This involves a scientific approach to understanding how various process parameters affect the impurity profile. Strategies include:
Optimizing Reaction Conditions: Adjusting parameters such as temperature, pressure, reaction time, and the order of reagent addition can significantly reduce side reactions that generate impurities.
Advanced Purification Techniques: Employing methods like chromatography, crystallization, or distillation can effectively remove impurities from the final API. For Lesinurad, purification via the formation of well-crystallizing ammonium (B1175870) salts has been shown to be effective for removing many, though not all, impurities. intertek.com
In-Process Controls (IPCs): IPCs are routine checks performed during production to monitor the process and ensure it remains within predefined parameters. These tests confirm that critical process steps, such as reaction completion or crystallization, are proceeding as expected, thereby preventing deviations that could lead to impurity formation.
| Process Parameter/Stage | Example In-Process Control (IPC) | Purpose |
|---|---|---|
| Chemical Reaction | HPLC analysis of reaction mixture | To monitor reaction completion and formation of by-products. |
| Crystallization | Microscopic examination, particle size analysis | To ensure the correct crystal form is obtained, which can impact purity. |
| Drying | Loss on Drying (LOD) test | To control residual solvent levels. |
| Intermediate Isolation | Purity check via chromatography | To ensure the quality of an intermediate before proceeding to the next step. |
The quality of the input materials is a foundational element of impurity control. lgcstandards.com Impurities present in starting materials, reagents, or solvents can be carried through the synthesis and contaminate the final API. Therefore, a critical control strategy is to:
Vet and Qualify Suppliers: Manufacturers should vet third-party vendors to ensure they uphold high standards of quality and impurity control for the materials they supply.
Set Strict Specifications: Establishing stringent specifications for all raw materials helps ensure their purity and consistency.
Analyze Incoming Materials: Testing incoming batches of raw materials confirms that they meet the required purity specifications before they enter the manufacturing process.
For example, in one developed synthesis for Lesinurad, a critical chlorinated impurity was unexpectedly detected. intertek.com The investigation revealed that the source was a chlorine impurity within a commercial brominating agent, highlighting the critical importance of controlling the purity of reagents used in synthesis. intertek.com
Impurity Control in Finished Pharmaceutical Products
Control of impurities extends beyond the API to the finished drug product. lgcstandards.com New impurities, known as degradation products, can form over time due to the breakdown of the drug substance or its interaction with excipients (inactive ingredients) or the container closure system.
Strategies for controlling impurities in the finished product include:
Formulation Development: Selecting appropriate excipients that are compatible with the API can prevent degradation. For instance, using antioxidants or buffering agents can enhance stability.
Manufacturing Process: The process of creating the final dosage form must be designed to minimize impurity generation.
Stability Studies: Conducting rigorous stability studies under various conditions (e.g., temperature, humidity, light) helps to identify potential degradation products and establish the product's shelf-life. mriglobal.org
Packaging Selection: Choosing appropriate packaging that protects the product from environmental factors like moisture and light is crucial for preventing degradation during storage. lgcstandards.com
Development and Certification of Reference Standards for Impurity 19
Accurate detection and quantification of any impurity relies on the availability of a high-quality reference standard. mriglobal.org A reference standard is a highly purified and well-characterized material that serves as a benchmark for analytical tests. eag.com For a non-compendial impurity like this compound, a reference standard must be established. eag.com
The process typically involves the following steps:
Synthesis or Isolation: The impurity must first be obtained in sufficient quantity, either through custom chemical synthesis or by isolation from batches of the API where it is present. venkatasailifesciences.com
Purification: The isolated or synthesized material undergoes extensive purification using techniques like chromatography or recrystallization to achieve the highest possible purity.
Characterization and Structural Confirmation: A comprehensive set of analytical tests is performed to confirm the identity and structure of the compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis are used.
Purity Assignment: The purity of the reference standard is meticulously determined. This is often done using a mass balance approach, where the levels of organic impurities, water content, residual solvents, and non-combustible inorganic materials are measured and subtracted from 100%. pharmtech.com
Certification: A Certificate of Analysis (CoA) is generated, which documents the identity, purity, storage conditions, and retest date of the reference standard. The standard's suitability for use is monitored over time through a stability testing program.
Impurity Qualification Considerations
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at or above a certain level. According to ICH Q3A/Q3B guidelines, if an impurity is present above a specific threshold, its safety must be justified.
The qualification process involves:
Threshold Comparison: The level of the impurity is compared against the identification and qualification thresholds set by ICH. These thresholds are based on the maximum daily dose of the drug.
Data Evaluation: If the level exceeds the qualification threshold, a safety assessment is required. This may involve searching the scientific literature for existing toxicological data.
Toxicological Studies: If sufficient data is not available, additional safety studies may be necessary. These studies can be conducted on the API containing the impurity or on the isolated impurity itself. An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Lesinurad Impurity 19 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace impurities like Lesinurad Impurity 18. Advanced chemometric models, such as artificial neural networks (ANNs), can enhance accuracy by analyzing UV spectral data in multi-component mixtures . Structural elucidation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity thresholds (e.g., ≥95%) .
Q. What are the key physicochemical properties of this compound that influence its stability and detection?
- Methodological Answer : Stability studies should assess pH sensitivity, thermal degradation, and photolytic behavior. For example, accelerated stability testing under ICH guidelines (40°C/75% RH) can reveal formation kinetics. Impurity 19’s solubility in polar solvents (e.g., methanol) and its pKa (if ionizable) directly affect extraction efficiency during sample preparation .
Q. How should stability studies be structured to evaluate the formation kinetics of this compound under varying conditions?
- Methodological Answer : Use a factorial experimental design to test variables like temperature, humidity, and light exposure. Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways. Quantify Impurity 19 using validated HPLC methods with calibration curves (R² ≥ 0.995) and report degradation products in compliance with ICH Q3A/B thresholds (e.g., ≤0.10% for unidentified impurities) .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo studies to assess the renal toxicity mechanisms of this compound?
- Methodological Answer :
- In vitro: Use renal proximal tubule cell lines (e.g., HK-2) to measure cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS, glutathione depletion). Dose-response curves should compare Impurity 19 to parent Lesinurad, with positive controls (e.g., cisplatin) .
- In vivo: Conduct subchronic rodent studies (28-day dosing) with endpoints including serum creatinine, BUN, and histopathological analysis of renal tubules. Note that Impurity 19’s renal effects in rats may diverge from humans due to species-specific urate transport mechanisms .
Q. What strategies resolve contradictory data between preclinical and clinical findings on this compound’s renal effects?
- Methodological Answer : Discrepancies arise from differences in urate handling (e.g., rodents lack functional URAT1). Address this by:
- Validating in vitro models with human primary renal cells or 3D organoids.
- Cross-referencing clinical trial data (e.g., CLEAR studies) where Impurity 19 levels correlated with serum creatinine elevations (1.5× baseline in 4.7% of patients) .
- Applying Bayesian meta-analysis to reconcile preclinical LD50 values with clinical adverse event rates .
Q. What statistical approaches are appropriate for meta-analyses of this compound’s safety data across heterogeneous clinical trials?
- Methodological Answer : Use the GRADE framework to assess evidence quality, accounting for trial heterogeneity (e.g., follow-up duration, renal function thresholds). For pooled safety data, employ random-effects models to estimate odds ratios for renal adverse events (e.g., 18% incidence with monotherapy vs. 6% placebo). Sensitivity analyses should exclude studies with high risk of bias (e.g., open-label designs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
